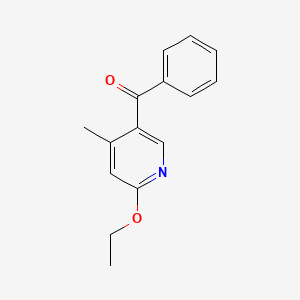
(6-Ethoxy-4-methylpyridin-3-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Ethoxy-4-methylpyridin-3-yl)(phenyl)methanone is a chemical compound with the molecular formula C15H15NO2 It is characterized by the presence of an ethoxy group, a methyl group, and a phenyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethoxy-4-methylpyridin-3-yl)(phenyl)methanone typically involves the reaction of 6-ethoxy-4-methylpyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-Ethoxy-4-methylpyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(6-Ethoxy-4-methylpyridin-3-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Ethoxy-4-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
(6-Ethoxy-4-methylpyridin-3-yl)(phenyl)methanol: Similar structure but with an alcohol group instead of a ketone.
(6-Ethoxy-4-methylpyridin-3-yl)(phenyl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a ketone.
(6-Ethoxy-4-methylpyridin-3-yl)(phenyl)amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
(6-Ethoxy-4-methylpyridin-3-yl)(phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(6-ethoxy-4-methylpyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C15H15NO2/c1-3-18-14-9-11(2)13(10-16-14)15(17)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |
InChI Key |
BABVBGRRPJPEHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C(=C1)C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


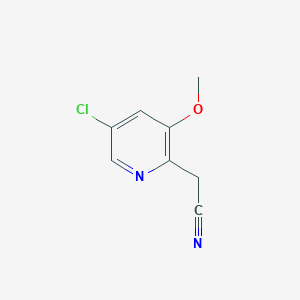
![3-bromo-4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13010984.png)
![4-methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13010988.png)

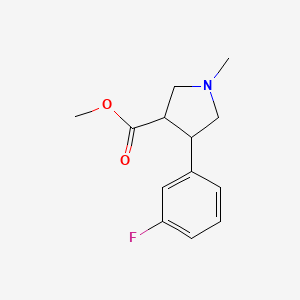
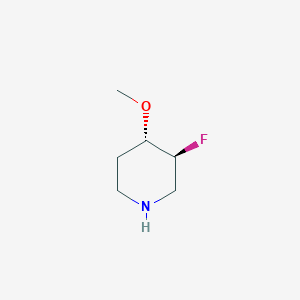
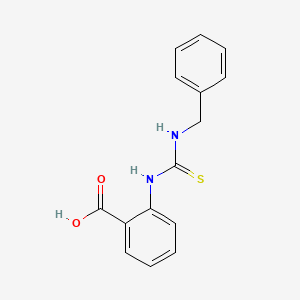

![(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine](/img/structure/B13011020.png)

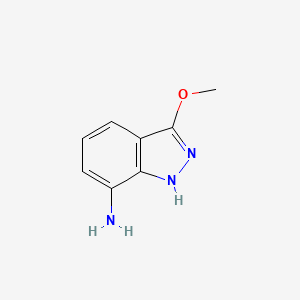
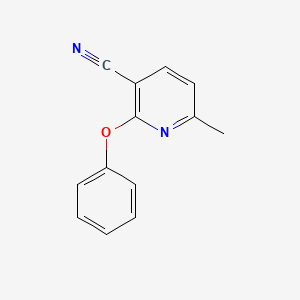
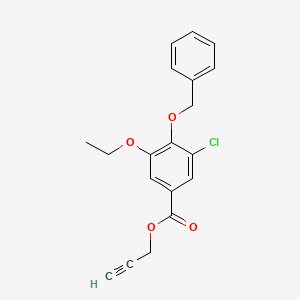
![(1S,3R,5R)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13011066.png)
